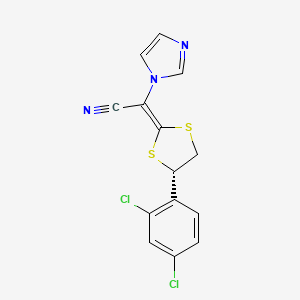

Luliconazole, (+)-

Vue d'ensemble

Description

Luliconazole, (+)-, is a topical antifungal agent used to treat various fungal infections. It is particularly effective against dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum. Luliconazole is marketed under the brand name Luzu and was approved by the FDA in November 2013 . It is also approved for use in Japan .

Applications De Recherche Scientifique

Luliconazole has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.

Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.

Industry: Formulated into topical creams and gels for commercial use in treating fungal infections.

Mécanisme D'action

Target of Action

Luliconazole primarily targets the enzyme lanosterol demethylase, a crucial component in the synthesis of ergosterol . Ergosterol is a major component of the fungal cell membranes and plays a vital role in maintaining the integrity and fluidity of these membranes .

Mode of Action

Luliconazole is thought to inhibit the enzyme lanosterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane . As a result, the integrity of the fungal cell membrane is compromised, which is likely to cause the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by luliconazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol demethylase, luliconazole disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and a corresponding accumulation of lanosterol , which can cause detrimental effects on the fungal cell membrane and ultimately lead to cell death .

Pharmacokinetics

Luliconazole is administered topically, and clinical studies have shown that after the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) . Luliconazole is >99% protein bound in plasma .

Result of Action

The primary result of luliconazole’s action is the death of the fungal cells . By disrupting the synthesis of ergosterol, luliconazole compromises the integrity of the fungal cell membrane, which is likely to cause the death of the fungal cells . This results in the effective treatment of fungal infections caused by Trichophyton rubrum and Epidermophyton floccosum .

Action Environment

The effectiveness of luliconazole can be influenced by various environmental factors. For instance, the fungal cell wall, which is mostly made of glucan and chitin, is thought to possess a special characteristic that protects against environmental stressors and host immunity . These elements are essential for shielding cells from osmotic pressure and environmental stress, and they are crosslinked to maintain cell integrity and form . Therefore, the presence of these protective elements in the fungal cell wall can potentially influence the action, efficacy, and stability of luliconazole .

Analyse Biochimique

Biochemical Properties

Luliconazole, (+)- interacts with various enzymes and proteins in biochemical reactions. It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes .

Cellular Effects

Luliconazole, (+)- exerts its effects on various types of cells and cellular processes. It kills the organisms Trichophyton rubrum and Epidermophyton floccosum, most likely by altering their fungal cell membranes . This alteration influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to inhibit the enzyme lanosterol demethylase . Lanosterol demethylase is needed for the synthesis of ergosterol, which is a major component of the fungus cell membranes . This inhibition could lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

After the first dose in patients with tinea pedis, a maximum plasma concentration of 0.40 ± 0.76 ng/mL (mean ± SD) occurred in 16.9 ± 9.39 hours (mean ± SD) .

Dosage Effects in Animal Models

In animal models, the effects of Luliconazole, (+)- vary with different dosages . The 90% efficacy rate of Luliconazole, (+)- in an 8-week model was significantly lower than that in a 4-week model . Its 99% efficacy rates were 0% in both models .

Metabolic Pathways

It is thought to inhibit the enzyme lanosterol demethylase , which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes .

Transport and Distribution

It is known that Luliconazole, (+)- is administered topically .

Subcellular Localization

It is known that Luliconazole, (+)- is administered topically , suggesting that it may localize to the site of application.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Luliconazole is synthesized through a series of chemical reactions involving the formation of an imidazole ring and the incorporation of a dichlorophenyl group. The synthetic route typically involves the following steps:

Formation of the imidazole ring: This is achieved by reacting glyoxal with ammonium acetate and formaldehyde.

Incorporation of the dichlorophenyl group: This step involves the reaction of the imidazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Formation of the dithiolan ring: The final step involves the reaction of the intermediate with carbon disulfide and sodium hydride to form the dithiolan ring.

Industrial Production Methods

Industrial production of luliconazole involves similar synthetic routes but on a larger scale. The process typically includes:

Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as recrystallization and chromatography.

Formulation: The purified luliconazole is formulated into topical creams or gels for medical use.

Analyse Des Réactions Chimiques

Types of Reactions

Luliconazole undergoes various chemical reactions, including:

Oxidation: Luliconazole can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: Luliconazole can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents like thionyl chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated imidazole derivatives.

Comparaison Avec Des Composés Similaires

Luliconazole is often compared with other antifungal agents such as efinaconazole and terbinafine:

Efinaconazole: Both luliconazole and efinaconazole are azole antifungal agents.

Terbinafine: Luliconazole has strong fungicidal activity against Trichophyton species, similar to terbinafine.

List of Similar Compounds

- Efinaconazole

- Terbinafine

- Lanoconazole

Luliconazole’s unique structure and potent antifungal activity make it a valuable compound in the treatment of fungal infections.

Propriétés

IUPAC Name |

(2E)-2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAOBBFIOAEMLL-MNWMYKRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256424-63-2 | |

| Record name | Luliconazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256424632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LULICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757AJC6576 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Luliconazole, (+)-?

A1: Luliconazole, (+)- is an imidazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. [, , , , ] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. This disruption of ergosterol biosynthesis leads to increased cell membrane permeability and ultimately fungal cell death. []

Q2: Are there any known downstream effects of Luliconazole, (+)- beyond ergosterol inhibition?

A2: While the primary mechanism of action is well established, some studies suggest Luliconazole, (+)- might exert additional antifungal effects. For instance, research indicates it might accumulate in the fungal cells, potentially interfering with other cellular processes. [] Further investigation is required to fully elucidate these potential secondary mechanisms.

Q3: What is the molecular formula and weight of Luliconazole, (+)-?

A3: The molecular formula of Luliconazole, (+)- is C18H14Cl2N2O, and its molecular weight is 345.22 g/mol. [, ]

Q4: Is there any spectroscopic data available for Luliconazole, (+)-?

A4: Yes, studies utilize UV spectrophotometry to analyze Luliconazole, (+)-. Its maximum absorbance (λmax) is reported at 297 nm in a methanol and water solvent system. [, ] FTIR studies have also been conducted, confirming no significant interactions between Luliconazole, (+)- and excipients used in various formulations. [, ]

Q5: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of Luliconazole, (+)-?

A5: Research highlights the use of various approaches to enhance Luliconazole, (+)- delivery and efficacy. These include:

- Niosomes: Encapsulating Luliconazole, (+)- in niosomes, composed of non-ionic surfactants and cholesterol, demonstrates improved solubility, stability, and sustained release characteristics, ultimately enhancing its antifungal activity. [, , ]

- Nail Lacquers: Formulating Luliconazole, (+)- in nail lacquer, especially with permeation enhancers like Eudragit polymers and N-acetylcysteine, allows for targeted delivery and improved penetration through the nail plate for treating onychomycosis. [, ]

- Topical Hydrogels: Hydrogels containing Luliconazole, (+)-, utilizing polymers like HPMC and Carbopol, provide sustained drug release and enhanced skin permeation for treating fungal infections. []

- Deep Eutectic Mixtures: Combining Luliconazole, (+)- with a hydrogen bond donor like choline bitartrate and a hydrogen bond acceptor like gallic acid in a deep eutectic mixture enhances its solubility and permeability for topical gel formulations. []

Q6: What is the in vitro activity of Luliconazole, (+)- against various fungal species?

A7: Luliconazole, (+)- displays potent in vitro activity against a broad spectrum of fungal species, including dermatophytes like Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, and non-dermatophyte molds like Fusarium, Aspergillus, and Scedosporium species. [, , , , , , , , , ]

Q7: What are the in vivo efficacy findings of Luliconazole, (+)-?

A7: Luliconazole, (+)- demonstrates significant in vivo efficacy in preclinical and clinical studies:

- Animal Models: In guinea pig models of tinea pedis and onychomycosis, Luliconazole, (+)- effectively inhibits fungal growth, prevents infection, and shows superior drug retention compared to other antifungals. [, ]

- Clinical Trials: Clinical trials confirm the efficacy and safety of Luliconazole, (+)- in treating various dermatophytoses, including tinea pedis, tinea cruris, and tinea corporis. [, , , ] It shows comparable or superior efficacy to other commonly used antifungals, with a favorable safety profile. [, , ]

Q8: What are the known resistance mechanisms to Luliconazole, (+)-?

A8: While Luliconazole, (+)- generally exhibits potent antifungal activity, emerging resistance is a concern. Research indicates potential resistance mechanisms:

- Squalene Epoxidase (SQLE) Gene Mutations: Mutations in the SQLE gene, particularly F397L, are associated with reduced susceptibility to Luliconazole, (+)- in some Trichophyton species. [, ]

Q9: What analytical methods are used to characterize and quantify Luliconazole, (+)-?

A9: Various analytical methods are employed to characterize and quantify Luliconazole, (+)-:

- UV Spectrophotometry: This technique is widely used for quantifying Luliconazole, (+)- in bulk and pharmaceutical formulations. [, ] Its λmax in methanol and water is 297 nm. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and specific method for quantifying Luliconazole, (+)- in biological samples, formulations, and dissolution studies. [, , ]

Q10: What is the safety profile of Luliconazole, (+)-?

A11: Luliconazole, (+)- is generally well-tolerated in clinical trials. [, , , ] Adverse events, when reported, are typically mild and transient, mostly localized to the application site. [, , , , , ]

Q11: Are there specific drug delivery strategies employed to enhance Luliconazole, (+)- targeting to specific tissues?

A11: Yes, research explores targeted delivery strategies for Luliconazole, (+)-:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B608604.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid](/img/structure/B608605.png)

![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)